![molecular formula C10H12F3N B177673 N-[3-(Trifluoromethyl)benzyl]ethylamine CAS No. 14355-04-5](/img/structure/B177673.png)
N-[3-(Trifluoromethyl)benzyl]ethylamine
Overview
Description
N-[3-(Trifluoromethyl)benzyl]ethylamine is a complex chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)benzyl]ethylamine typically involves the reaction of benzenemethanamine with ethylating agents in the presence of trifluoromethylating reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)benzyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives .
Scientific Research Applications
Pharmaceutical Applications
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Antitumor Activity
- N-[3-(Trifluoromethyl)benzyl]ethylamine has been investigated for its potential antitumor properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. However, the precise mechanism of action remains to be fully elucidated .
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Drug Development
- The compound serves as a building block for synthesizing derivatives that may exhibit enhanced biological activities. Its structural similarity to other pharmacologically active compounds suggests it could interact with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways .
- Calmodulin Inhibitors
Material Science Applications
- Supramolecular Structures
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Polymer Chemistry
- The compound's reactivity allows for its incorporation into polymers, potentially enhancing their properties for specific applications such as coatings or composites that require improved thermal or mechanical characteristics.
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of this compound exhibited significant anticancer activity through in vitro assays against various cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation while maintaining low toxicity levels towards non-cancerous cells .
Case Study 2: Material Application
Research into the self-assembly properties of this compound revealed its ability to form nanostructures suitable for drug delivery systems. These structures enhanced the solubility and bioavailability of therapeutic agents when tested in biological models.
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)benzyl]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-
- N-[3-(Trifluoromethyl)benzyl]ethylamine, hydrochloride
Uniqueness
This compound is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where enhanced lipophilicity and stability are desired .
Biological Activity
Structural Characteristics
N-[3-(Trifluoromethyl)benzyl]ethylamine features a trifluoromethyl group attached to a benzyl moiety, which is known to enhance lipophilicity and potentially influence biological interactions. The trifluoromethyl group is often associated with increased metabolic stability and altered pharmacokinetics.
Antibacterial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial properties. For instance, derivatives of benzimidazole containing trifluoromethyl groups have shown considerable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis . Although direct studies on this compound are sparse, the structural similarities suggest potential antibacterial efficacy.
Anticancer Properties
The anticancer activity of compounds structurally related to this compound has been documented. For example, various derivatives have demonstrated antiproliferative effects against different cancer cell lines, including breast (MCF-7), lung (NCl H-522), and colon (HCT-15) cancers. Compounds exhibiting similar structural motifs have been shown to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition at micromolar concentrations .
Case Study: Antiproliferative Effects
A study evaluated the effects of trifluoromethyl-substituted compounds on MCF-7 cells, revealing that these compounds significantly reduced cell viability and induced cell cycle arrest at the S phase. The increase in lactate dehydrogenase (LDH) levels in treated cells suggested that cell death occurred via necrosis or apoptosis .
Anti-inflammatory Effects
Compounds with similar chemical structures have also been investigated for their anti-inflammatory properties. For example, certain amines have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could possess similar capabilities. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Summary of Biological Activities
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSDOCJVFWZVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162453 | |
Record name | Benzenemethanamine, N-ethyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14355-04-5 | |
Record name | Benzenemethanamine, N-ethyl-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014355045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-ethyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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